4-oxo-4H-chromene-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6O3 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-oxochromene-2-carbaldehyde |
InChI |
InChI=1S/C10H6O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-6H |
InChI Key |
STIGNTJPMPNNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Oxo 4h Chromene 2 Carbaldehyde
Established Synthetic Routes to the 4-oxo-4H-chromene-2-carbaldehyde Core Structure
Traditional methods for the synthesis of the this compound scaffold have laid the groundwork for more advanced approaches. These established routes, including formylation and condensation reactions, remain fundamental in organic synthesis.
Vilsmeier-Haack Formylation and Related Approaches
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. One reported synthesis of this compound involves the treatment of 2-hydroxyacetophenone (B1195853) with a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide. smolecule.com This process facilitates the introduction of the aldehyde group, leading to the formation of the target compound.
A related approach, a variant of the Duff reaction, has been utilized for the synthesis of a similar compound, 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. This method employs the formylation of 4-hydroxycoumarin (B602359) using hexamethylenetetramine under microwave irradiation.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the this compound core. These reactions typically involve the formation of carbon-carbon and carbon-oxygen bonds to construct the chromene ring system. While direct condensation to the target molecule is less commonly detailed, the general strategy often involves the reaction of a phenol (B47542) derivative with a three-carbon component that can be subsequently functionalized. For instance, the reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones, mediated by a base, leads to the formation of 4H-chromene derivatives. beilstein-journals.org
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of chromene derivatives. These advanced approaches often utilize novel catalytic systems and reaction conditions.
Catalytic Systems: Organo- and Nanocatalyst Applications
The use of organocatalysts and nanocatalysts has gained prominence in the synthesis of chromene derivatives, offering advantages such as high efficiency, selectivity, and reusability.
Organocatalysis: L-proline has been effectively used as a biocatalyst in the three-component one-pot synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes from the condensation of malononitrile, aryl aldehydes, and resorcinol (B1680541). kchem.org This highlights the potential of amino acids and other small organic molecules to catalyze the formation of the chromene scaffold under mild conditions.
Nanocatalysis: A variety of nanocatalysts have been explored for the synthesis of 4H-chromene derivatives. These include:
Magnetic Nanoparticles: NiFe2O4/mesopore silica/guanidine has been employed as a nanocatalyst for the synthesis of 4H-chromenes in excellent yields and short reaction times. jourcc.com Similarly, cysteic acid grafted to magnetic graphene oxide has been shown to be an efficient and reusable solid acid catalyst for the synthesis of diverse 4H-chromene skeletons. nih.gov
Metal Oxide Nanoparticles: Nano-SiO2 has been reported as a reusable nanocatalyst for the green synthesis of 2-amino-4H-chromenes in an aqueous solution. biointerfaceresearch.com
Bimetallic Nanoparticles: Ilmenite (FeTiO3) has been used as a magnetic catalyst in the microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. ajgreenchem.com
| Catalyst | Reactants | Product | Conditions | Reference |
| L-proline | Malononitrile, Aryl aldehydes, Resorcinol | 2-amino-3-cyano-7-hydroxy-4H-chromenes | Ethanol (B145695), Reflux | kchem.org |
| NiFe2O4/mesopore silica/guanidine | Benzaldehyde, Malononitrile, Cyclohexanone | 4H-chromene derivatives | Ethanol, Ultrasonic irradiation | jourcc.com |
| Cysteic acid-grafted magnetic graphene oxide | Aldehyde, Malononitrile, 4-hydroxy-6-methyl-2H-pyran-2-one | 4H-chromene derivatives | Water-ethanol, Reflux | nih.gov |
| Nano-SiO2 | Aldehydes, Malononitrile, Resorcinol | 2-amino-4H-chromenes | Aqueous solution | biointerfaceresearch.com |
| Ilmenite (FeTiO3) | Aromatic aldehydes, Malononitrile, α- or β-naphthol | 2-amino-4H-chromene derivatives | Microwave, Solvent-free | ajgreenchem.com |
Environmentally Benign Reaction Conditions: Microwave-Assisted and Solvent-Free Syntheses
The principles of green chemistry have driven the adoption of reaction conditions that minimize waste and energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of chromene derivatives. For example, the synthesis of 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde has been achieved under solvent-free microwave irradiation conditions. nih.gov This method offers advantages in terms of reduced reaction times and often improved yields compared to conventional heating.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a key aspect of green chemistry. The synthesis of 2-amino-4H-chromene derivatives has been successfully carried out under solvent-free conditions using a magnetic catalyst, FeTiO3, under microwave irradiation. ajgreenchem.com This approach not only simplifies the work-up procedure but also reduces the environmental impact associated with solvent use.
Multi-Component Reactions for Chromene Derivatives
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govfrontiersin.org This strategy is highly atom-economical and efficient. The synthesis of a wide variety of 4H-chromene derivatives has been achieved through MCRs. nih.govnih.gov
A common approach involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a phenol derivative (like resorcinol or 4-hydroxycoumarin). nih.gov These reactions are often facilitated by a catalyst, which can range from simple bases to more complex organo- or nanocatalysts. The versatility of MCRs allows for the introduction of diverse substituents onto the chromene scaffold, leading to a library of compounds with potential applications in various fields.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aldehydes | Malononitrile | Resorcinol | L-proline/Ethanol | 2-amino-4H-chromenes | kchem.org |
| Aromatic aldehydes | Malononitrile | α- or β-naphthol | FeTiO3/Microwave, Solvent-free | 2-amino-4H-chromenes | ajgreenchem.com |
| Benzaldehyde | Malononitrile | Cyclohexanone | NiFe2O4/mesopore silica/guanidine/Ultrasonic | 4H-chromenes | jourcc.com |
Derivatization Strategies of this compound and its Analogs
The derivatization of this compound and its analogs is a cornerstone for the development of novel molecular architectures. These strategies can be broadly categorized into modifications of the aldehyde functionality, substitutions on the chromene backbone, construction of fused heterocyclic systems, and the formation of metal complexes. Each of these approaches opens up a unique chemical space, leading to compounds with tailored electronic, steric, and bioactive properties.
Modifications at the Aldehyde Functionality: Formation of Imines, Hydrazones, and Carboxamides
The aldehyde group at the C2 position of the chromone (B188151) ring is a prime site for chemical elaboration, readily undergoing condensation reactions with various nucleophiles to afford a plethora of derivatives.
Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.com This condensation reaction is typically carried out in a suitable solvent like ethanol or methanol, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.comoperachem.com The resulting imines are valuable intermediates in their own right and can be further modified or used as ligands for metal complexation. For instance, the condensation of 6-chloro-4-oxo-4H-chromene-3-carboxaldehyde with p-phenylenediamine (B122844) has been reported to yield the corresponding imine, which serves as a precursor for more complex heterocyclic systems. researchgate.net While this example involves the 3-carbaldehyde, the principle is directly applicable to the 2-carbaldehyde isomer. The general synthesis of imines from aldehydes and primary amines is a well-established reversible process, where removal of water drives the reaction to completion. operachem.comnih.gov
Hydrazones: The reaction of this compound with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303), phenylhydrazine, or substituted hydrazides, provides the corresponding hydrazones. These reactions are generally straightforward, proceeding under mild conditions. For example, chromone-3-carbaldehyde has been reacted with various carbohydrazides to form hydrazones which were subsequently evaluated for their biological activities. The synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides has been achieved by reacting the corresponding hydrazide with an aldehyde, showcasing the reactivity of the hydrazone moiety. bendola.com Similarly, thiosemicarbazide (B42300) can be condensed with 4-oxo-4H-chromene-3-carbaldehyde to produce thiosemicarbazones.
Carboxamides: The conversion of the aldehyde functionality to a carboxamide is a less direct process. Typically, the aldehyde is first oxidized to the corresponding carboxylic acid, which is then coupled with an amine to form the amide bond. The synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide, for instance, proceeds via the hydrolysis of the corresponding ethyl ester to the carboxylic acid, followed by an amidation reaction using a coupling agent like PyBOP. rsc.orgnih.gov A direct conversion of the aldehyde to a carboxamide is also possible through various oxidative amidation protocols, although specific examples starting from this compound are less commonly reported.
Table 1: Examples of Modifications at the Aldehyde Functionality
| Starting Material | Reagent | Product Type | Reference |
| This compound | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | organic-chemistry.orgmasterorganicchemistry.com |
| This compound | Hydrazine Hydrate | Hydrazone | bendola.com |
| This compound | Thiosemicarbazide | Thiosemicarbazone | sigmaaldrich.com |
| Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | 1. Hydrolysis (LiOH) 2. Aniline, PyBOP | Carboxamide | rsc.org |
Regioselective Substitutions and Functionalization of the Chromene Backbone
The chromene backbone of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of functional groups at specific positions, thereby modulating the electronic properties and biological activity of the molecule.
Halogenation: The halogenation of the chromone ring can be achieved using various reagents. For instance, the bromination of 4-oxo-4H-chromene-3-carbaldehyde can lead to the formation of di-bromo derivatives, such as 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde. nih.gov The positions of substitution are dictated by the directing effects of the existing substituents on the benzene (B151609) ring. The presence of activating or deactivating groups on the chromene ring will influence the regioselectivity of the halogenation. For example, 7-bromo-4-oxo-4H-chromene-3-carbonitrile is a commercially available compound, indicating that regioselective bromination at the C7 position is a feasible transformation. sigmaaldrich.com
Further functionalization can be achieved through reactions such as nitration and sulfonation, although specific examples for this compound are not extensively detailed in the provided search results. However, general principles of electrophilic aromatic substitution on the benzopyran system would apply.
Synthesis of Fused Heterocyclic Systems Incorporating the 4-oxo-4H-chromene Moiety
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often proceed through a cascade or domino sequence, leading to complex molecular architectures in a single step.
Fused Pyrazoles: Chromone-fused pyrazoles can be synthesized through various strategies. One common approach involves the reaction of a 3-formylchromone derivative with a hydrazine compound. For instance, the reaction of 3-formylchromones with 5-amino-3-methyl-1H-pyrazole in the presence of a base like DBU can lead to the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov Another strategy involves the reaction of 4-hydroxycoumarin (a structural isomer of 4-oxo-4H-chromene-3-carboxylic acid) with aldehydes and pyrazolones to generate pyrano[3,2-c]chromenone derivatives. nih.gov The synthesis of chromeno[2,3-c]pyrazoles has also been achieved through a catalyst-free multicomponent reaction in magnetized distilled water. researchgate.netscielo.org.za
Fused Isoxazoles: The synthesis of isoxazole-fused chromenes can be accomplished by reacting a suitable precursor with hydroxylamine (B1172632). A general method for isoxazole (B147169) formation involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com While direct fusion of an isoxazole to the 2,3-positions of the chromene starting from the 2-carbaldehyde is not explicitly detailed, related strategies for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones have been developed using a multicomponent reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. nih.gov
Fused Pyrimidines: The aldehyde functionality of this compound can be utilized to construct fused pyrimidine (B1678525) rings. A novel series of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives were synthesized from substituted aminochromenopyrazoles and activated methylene compounds. nih.gov This highlights a multi-step approach where the chromene aldehyde is first converted into a pyrazole (B372694) intermediate which then undergoes cyclization to form the fused pyrimidine system.
Table 2: Examples of Fused Heterocyclic Systems from Chromone Precursors
| Chromone Precursor | Reagents | Fused Heterocycle | Reference |
| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole, DBU | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |
| 4-Hydroxycoumarin, Aromatic Aldehyde | 3-Methyl-1-phenyl-5-pyrazolone | Pyrano[3,2-c]chromenone | nih.gov |
| 4-Hydroxycoumarin, Aromatic Aldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Chromeno[2,3-c]pyrazole | researchgate.netscielo.org.za |
| 4-Chloro-2,2-dialkyl-2H-chromene-3-carbaldehyde | 1. Ceric ammonium (B1175870) nitrate, aq. NH3 2. Hydrazine hydrate 3. 2-Ethoxymethylene-malonate derivatives | Chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine | nih.gov |
Metal Complexation with this compound Ligands
The Schiff base and hydrazone derivatives of this compound are excellent chelating ligands for a variety of metal ions. nih.govsci-hub.se The presence of multiple donor atoms (such as the azomethine nitrogen, the phenolic oxygen from the chromone ring, and potentially other heteroatoms in the amine or hydrazine fragment) allows for the formation of stable transition metal complexes. bendola.comoncologyradiotherapy.com
The synthesis of these metal complexes is typically achieved by reacting the pre-synthesized ligand with a metal salt in a suitable solvent. oncologyradiotherapy.combiointerfaceresearch.com The resulting complexes often exhibit interesting geometries, such as tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the reaction. oncologyradiotherapy.com For example, copper(II) complexes of Schiff bases derived from 4-oxo-4H-chromene-3-carbaldehyde-4(N)-substituted thiosemicarbazones have been synthesized and characterized. researchgate.net These complexes demonstrate the versatility of chromone-based ligands in coordination chemistry. The coordination of the metal can significantly alter the electronic properties and biological activity of the parent ligand.
Table 3: Examples of Metal Complexes with Chromone-Derived Ligands
| Ligand Precursor | Metal Salt | Resulting Complex | Reference |
| 4-oxo-4H-chromene-3-carbaldehyde-4(N)-substituted thiosemicarbazones | Copper(II) salts | Copper(II) complexes | researchgate.net |
| Schiff base of 2-aminobenzohydrazide and 4-methylbenzaldehyde | Co(II), Cu(II), Zn(II), Ni(II) chlorides | Transition metal complexes | biointerfaceresearch.com |
| Schiff bases from o-phenylenediamine (B120857) and pyrrole-2-carboxaldehyde | Mn(II), Co(II) chlorides | Mn(II) and Co(II) complexes | oncologyradiotherapy.com |
Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4h Chromene 2 Carbaldehyde
Electrophilic and Nucleophilic Character of the Aldehyde Group
The aldehyde group at the C-2 position of the 4-oxo-4H-chromene system is a prominent electrophilic site. The electron-withdrawing nature of the adjacent pyrone ring and the carbonyl oxygen atom polarizes the carbon-oxygen double bond of the aldehyde, rendering the carbon atom susceptible to attack by nucleophiles. Research has shown that the presence of both the C-4 carbonyl and the C-2 aldehyde groups provides two distinct electrophilic centers for nucleophilic substitution reactions. tandfonline.com
Notably, the formyl group at the C-2 position is significantly more reactive towards nucleophiles than the ketone moiety at the C-4 position. scielo.br This enhanced reactivity is a key feature in the synthetic utility of this compound, allowing for selective transformations. For instance, in reduction reactions using sodium borohydride (B1222165), the aldehyde is preferentially reduced to an alcohol while the C-4 ketone remains intact. scielo.br This selectivity underscores the heightened electrophilic character of the C-2 carbaldehyde carbon compared to the C-4 keto carbon within the conjugated system. This reactivity is crucial for its role as a substrate in various condensation and addition reactions, forming the basis for the synthesis of more complex heterocyclic structures.
Cycloaddition and Annulation Reactions of the Chromene System
The chromene scaffold is a valuable building block in organic synthesis and can participate in various cycloaddition and annulation reactions to construct complex polycyclic systems. While many such reactions are employed to synthesize the chromene ring itself, the pre-formed 4-oxo-4H-chromene system can also act as a dienophile or a partner in other cycloaddition processes. ijrpc.comfigshare.com
One of the prominent reaction types is the [4+2] cycloaddition, or Diels-Alder reaction. The electron-deficient double bond of the pyrone ring can react with suitable dienes. Asymmetric [4+2] cycloadditions have been developed using salicyl N-phosphonyl imines (derived from salicylaldehydes) and allenoates, which proceed under catalytic conditions to yield highly functionalized 4H-chromene derivatives with excellent diastereoselectivity. organic-chemistry.orgresearchgate.net Other annulation strategies include rhodium-catalyzed [5+1] annulations and metal-free [4+2] annulations of alkynyl thioethers with o-hydroxybenzyl alcohols to form 2H-chromenes. ijrpc.comfigshare.com Furthermore, [3+2] cycloaddition reactions involving derivatives like 2H-chromene-3-carbaldehyde with azomethine ylides have been used to create complex spiro-fused heterocyclic systems. frontiersin.org These reactions highlight the versatility of the chromene core in constructing diverse molecular architectures through controlled ring-forming processes.
Oxidation and Reduction Pathways of 4-oxo-4H-chromene-2-carbaldehyde
The aldehyde functional group in this compound is readily susceptible to both oxidation and reduction, providing straightforward pathways to other important functionalized chromones.
Oxidation: The aldehyde can be easily oxidized to the corresponding 4-oxo-4H-chromene-2-carboxylic acid. tandfonline.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are effective for this transformation. This reaction converts the electrophilic aldehyde into a carboxylic acid group, which can then be used in a variety of subsequent coupling and derivatization reactions.
Reduction: The reduction of the aldehyde group can be achieved with high selectivity. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol, 2-(hydroxymethyl)-4H-chromen-4-one. tandfonline.comscielo.br As previously noted, the aldehyde at C-2 is significantly more reactive than the ketone at C-4, allowing for chemoselective reduction under mild conditions. scielo.br
More complex reduction pathways have also been explored. An unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes leads to a reductive coupling reaction. Instead of the expected pinacol (B44631) product, this reaction chemoselectively yields bis-chromones tethered by a CH₂–CH₂ linkage, demonstrating a unique reductive dimerization specific to this class of compounds. organic-chemistry.org Similarly, reduction of the related isomer, 4-oxo-4H-chromene-3-carbaldehyde, with pentacarbonyliron Fe(CO)₅ can lead to dimeric products through a reductive coupling mechanism. researchgate.net
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 4-oxo-4H-chromene-2-carboxylic acid | tandfonline.com |
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-(hydroxymethyl)-4H-chromen-4-one | tandfonline.comscielo.br |
| Reductive Coupling | TiCl₄/Zn (McMurry Reagents) | CH₂–CH₂ Tethered Bis-chromone | organic-chemistry.org |
| Reductive Coupling (Isomer) | Fe(CO)₅/HMPA | Dimeric coupled products | researchgate.net |
Ring-Opening Reactions and Associated Mechanistic Studies
The general mechanism involves the nucleophile attacking the C-2 carbon, which pushes electron density through the conjugated system and results in the opening of the pyrone ring between the oxygen atom and C-2. tandfonline.comscielo.br For 3-functionalized chromones, including the 2-carbaldehyde derivative, this generates a vinylogous ester intermediate. This intermediate can then undergo intramolecular cyclization, often involving the original nucleophile and either the C-4 ketone or the substituent at C-2 (or C-3 in isomers), to construct new five, six, or seven-membered rings. tandfonline.com
For example, 3-formylchromones react with binucleophiles like hydrazines, hydroxylamine (B1172632), and various amino compounds. The reaction typically begins with condensation at the aldehyde, followed by nucleophilic attack of the second nucleophilic site at the C-2 position, triggering the ring-opening and subsequent recyclization to yield pyrazoles, isoxazoles, pyridines, and diazepines. tandfonline.com This powerful strategy allows for the transformation of the chromone (B188151) scaffold into a diverse array of other heterocyclic frameworks.
Influence of Substituents on Reaction Selectivity and Kinetics
The reactivity, selectivity, and physical properties of this compound can be significantly modulated by the introduction of substituents on the benzo portion of the chromone ring. These substituents exert their influence through electronic (inductive and resonance) and steric effects.
Electronic Effects:
Electron-donating groups (EDGs): The introduction of a methoxy (B1213986) group, as in 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, can influence the electron density of the ring system and affect its reactivity in addition to modifying physical properties like solubility. scielo.br
Steric Effects: Bulky substituents near the reactive sites can hinder the approach of reagents, thereby affecting reaction kinetics. While less documented for the 2-carbaldehyde derivative specifically, general studies on cycloaddition reactions show that steric hindrance from substituents can play a critical role in determining the stereochemical outcome and selectivity of the reaction.
The strategic placement of different functional groups on the chromone backbone is a key tool for chemists to fine-tune the molecule's properties for specific applications in synthesis and medicinal chemistry.
| Substituent & Position | Observed Influence | Related Compound | Reference |
|---|---|---|---|
| -Cl (Position 6) | Increases electrophilicity of the ring system. | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | researchgate.net |
| -Cl (Positions 6, 8) | Participates in intermolecular interactions (halogen bonding). | 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | |
| -Br (Positions 6, 8) | Participates in halogen bonding, influencing crystal structure. | 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde | |
| -OCH₃ (Position 8) | Modifies electron density and solubility. | 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | scielo.br |
Advanced Spectroscopic and Structural Elucidation Techniques in 4 Oxo 4h Chromene 2 Carbaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-oxo-4H-chromene-2-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In ¹H NMR spectroscopy, the aldehyde proton of this compound typically appears as a singlet at a downfield chemical shift, around 9.82 ppm, due to the deshielding effect of the carbonyl group. researchgate.net The protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts based on their positions and couplings with neighboring protons. For instance, in a DMSO-d₆ solvent, the proton at position 5 (H-5) may appear as a doublet around 8.21 ppm. researchgate.net
¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Solvent | Reference |
| CHO | 9.82 (s) | 188.2 | DMSO-d₆ | researchgate.net |
| H-3 | 6.92 (s) | 117.1 | DMSO-d₆ | researchgate.net |
| C-2 | - | 157.3 | DMSO-d₆ | researchgate.net |
| C-4 | - | 177.4 | DMSO-d₆ | researchgate.net |
| H-5 | 8.21 (d, J = 8.25 Hz) | 125.5 | DMSO-d₆ | researchgate.net |
| H-6 | 7.68-7.81 (m) | 135.2 | DMSO-d₆ | researchgate.net |
| H-7 | 7.46 (s) | 126.3 | DMSO-d₆ | researchgate.net |
| H-8 | 7.62 (d, J = 8.25 Hz) | 119.1 | DMSO-d₆ | researchgate.net |
| C-4a | - | 124.5 | DMSO-d₆ | researchgate.net |
| C-8a | - | 155.1 | DMSO-d₆ | researchgate.net |
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent band for the C=O stretching vibration of the ketone group in the chromone (B188151) ring is typically observed. nih.gov For the parent compound, this compound, this ketone carbonyl stretch appears around 1632 cm⁻¹. researchgate.net Additionally, the aldehyde carbonyl (C=O) group also exhibits a characteristic stretching vibration. The presence of these distinct carbonyl bands is a key diagnostic feature in the IR spectrum. The spectra are often recorded using KBr pellets or as thin films. researchgate.netresearchgate.net
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |
| Ketone C=O | Stretch | ~1632 | researchgate.net |
| Aldehyde C=O | Stretch | Not explicitly stated | |
| C=C Aromatic | Stretch | Not explicitly stated | |
| C-O-C Ether | Stretch | Not explicitly stated |
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used.
In positive ion mode ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₀H₆O₃), the expected m/z value for the [M+H]⁺ ion is approximately 175. researchgate.net HRMS provides a highly accurate mass measurement, which can confirm the molecular formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. While detailed fragmentation studies on this specific molecule are not widely published, the fragmentation of related chromones often involves the loss of small neutral molecules such as carbon monoxide (CO) and the cleavage of the pyrone ring. The aldehyde substituent can also undergo characteristic fragmentation. Analysis of these patterns helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The conjugated system of the chromone core gives rise to characteristic absorption bands in the UV-Vis region.
The UV-Vis spectrum of chromone derivatives typically displays multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The extended conjugation in this compound, involving the aromatic ring, the pyrone system, and the aldehyde group, influences the position and intensity of these bands.
The study of solvatochromism, which is the change in the position of UV-Vis absorption bands with varying solvent polarity, can provide information about the nature of the electronic transitions and the difference in polarity between the ground and excited states. While specific solvatochromic studies on this compound are not extensively documented, research on related thiazolylcoumarin derivatives has demonstrated solvatochromic effects in solvents like DMF, ethanol (B145695), and ethyl acetate. researchgate.net Similar effects would be expected for this compound due to its polar nature.
Computational Chemistry and Theoretical Modeling of 4 Oxo 4h Chromene 2 Carbaldehyde
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous other properties can be derived.
Geometry optimization using DFT seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For chromone (B188151) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set, have been used to determine optimized structural parameters such as bond lengths and angles. For instance, studies on iodo-4-oxo-4H-chromene-3-carbaldehyde have shown a good correlation between DFT-calculated geometries and those determined by X-ray diffraction. It is expected that a similar level of accuracy would be achieved for 4-oxo-4H-chromene-2-carbaldehyde, resulting in a planar chromone ring system.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.
In a study on 7-iodo-4-oxo-4H-chromen-3-carbaldehyde, the HOMO was found to be delocalized over the ring of oxygen atoms, while the LUMO was localized on the oxygen atoms and the second ring of the compound. This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO. The calculated energy gap for this iodo-derivative was found to be 4.409936 eV. It is anticipated that this compound would exhibit a similar HOMO-LUMO distribution, with the electron-withdrawing aldehyde group at the 2-position influencing the precise energies and localization of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Chromone Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 7-iodo-4-oxo-4H-chromen-3-carbaldehyde | - | - | 4.409936 |
Note: Specific HOMO and LUMO energy values for the iodo-derivative were not provided in the search result, only the energy gap.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red and yellow) are indicative of electrophilic reactivity, where the molecule is susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) suggest nucleophilic reactivity, marking sites prone to attack by nucleophiles.
For a related compound, 7-iodo-4-oxo-4H-chromen-3-carbaldehyde, the MEP surface showed negative attractive potential in the regions of the oxygen atoms, indicating these as sites for electrophilic attack. The positive repulsive potential was observed elsewhere, suggesting those areas are more susceptible to nucleophilic attack. It is highly probable that the MEP map of this compound would show a similar pattern, with the carbonyl oxygen of the pyrone ring and the aldehyde oxygen atom being the most electron-rich and, therefore, the primary sites for electrophilic interaction. The hydrogen atoms of the aromatic ring would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal the stabilizing effects of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs.
Table 2: Selected Donor-Acceptor Interaction Energies from NBO Analysis of a Chromone Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| π(C1-C2) | π(C3-O12) | 25.10 |
| π(C4-C5) | π(C6-C7) | 23.11 |
Data is for 7-iodo-4-oxo-4H-chromen-3-carbaldehyde.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes, stability, and interactions with the environment.
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the orientation of the aldehyde group relative to the chromone ring, and its interactions with solvent molecules. Such simulations would provide a dynamic picture of its behavior in different environments, complementing the static information obtained from DFT calculations.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). By evaluating the binding energy and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, molecular docking can provide valuable insights into the binding mode and affinity of a ligand for a particular biological target.
The chromene scaffold is a common feature in many compounds with diverse biological activities, and molecular docking studies have been extensively used to investigate their interactions with various enzymes and receptors. For instance, chromene derivatives have been docked into the active sites of enzymes like α-glucosidase and tyrosinase to understand their inhibitory potential. These studies reveal the specific amino acid residues involved in binding and help in the rational design of more potent inhibitors.
While specific molecular docking studies for this compound are not widely reported, it is a valuable candidate for such investigations. Its structural features, including the hydrogen bond accepting capabilities of the carbonyl and aldehyde oxygens, suggest that it could form specific interactions within the binding pockets of various enzymes. Docking this compound into the active sites of relevant biological targets could help in predicting its potential biological activities and guide the synthesis of new derivatives with enhanced potency.
Investigation of Biological Activities of 4 Oxo 4h Chromene 2 Carbaldehyde and Its Derivatives: in Vitro and Molecular Mechanisms
Anticancer Activity: Mechanisms of Cell Growth Inhibition and Apoptosis Induction in Vitro
Derivatives of 4-oxo-4H-chromene have emerged as a versatile and potent class of anticancer agents. Their efficacy is attributed to a multi-faceted approach to inhibiting cancer cell proliferation, which includes direct interaction with critical cellular machinery and modulation of key signaling pathways that govern cell growth and survival.
Molecular Target Interactions: Tubulin Binding and Microtubule Disruption
A primary mechanism by which 4H-chromene derivatives exert their anticancer effects is through the disruption of the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. Numerous studies have demonstrated that these compounds act as tubulin polymerization inhibitors.
Research indicates that 4H-chromene derivatives often bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that culminates in cell death. The disruption of microtubule dynamics arrests the cell cycle, typically at the G2/M phase, and induces apoptosis, or programmed cell death. nih.gov For instance, two novel 4H-chromene derivatives, designated C1 and C2, were shown to significantly inhibit microtubule polymerization, leading to mitotic arrest and apoptotic cell death in triple-negative breast cancer cells. In silico analysis further confirmed that these compounds likely bind to the colchicine binding site on β-tubulin.
One specific derivative, known as MX-58151, has been identified as a tubulin inhibitor that binds at or near the colchicine site. nih.gov Another compound, crinobulin (EPC2407), is recognized as a potent inducer of apoptosis and acts as a vascular-disrupting agent in the treatment of advanced solid tumors. nih.gov The ability of these molecules to interfere with the formation of the mitotic spindle makes them attractive candidates for cancer chemotherapy.
Modulation of Key Cellular Signaling Pathways (e.g., MAPK/ERK Pathway, EGFR Inhibition)
Beyond direct interaction with tubulin, 4-oxo-4H-chromene derivatives modulate critical intracellular signaling pathways that are often dysregulated in cancer. A significant target for these compounds is the Epidermal Growth Factor Receptor (EGFR). The overexpression of EGFR is a known driver in the development and progression of several cancers, including colon, breast, and ovarian tumors, as it promotes cell proliferation, angiogenesis, and metastasis. nih.gov
Researchers have strategically designed and synthesized novel 4H-chromene-azo sulfonamide hybrids with the specific intention of targeting and inhibiting the EGFR receptor. nih.gov Molecular modeling and synthesis efforts have focused on creating structures where the 4H-chromene scaffold acts as a spacer designed to bind within the adenine-binding pocket of EGFR, thereby blocking its downstream signaling activities. nih.gov This inhibition of EGFR signaling disrupts the pathways that regulate cell proliferation and survival, contributing to the anticancer effect.
While direct evidence for the modulation of the MAPK/ERK pathway by 4-oxo-4H-chromene-2-carbaldehyde derivatives is still emerging, the inhibition of EGFR is known to have a direct impact on this downstream pathway. The EGFR signaling cascade heavily involves the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to regulating cell proliferation. Therefore, by inhibiting EGFR, these chromene derivatives can effectively attenuate MAPK/ERK signaling, leading to reduced cancer cell growth.
Impact on Multi-Drug Resistance Mechanisms
A major obstacle in cancer treatment is the development of multi-drug resistance (MDR), where cancer cells become insensitive to a wide range of chemotherapeutic agents. Derivatives of 4H-chromene have shown significant promise in overcoming MDR. nih.gov
Certain 4H-chromene-based compounds have demonstrated a unique ability to selectively kill multi-drug resistant cancer cells. nih.gov For example, studies on the human leukemia cell line HL60 and its multi-drug resistant counterpart, HL60/MX2, have revealed that specific 4H-chromene derivatives are more potent against the resistant cells. nih.gov This suggests that these compounds can bypass or overcome the mechanisms that confer resistance.
One of the proposed mechanisms for this activity involves the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). nih.gov SERCA has been identified as a promising target for treating multi-drug resistant cancers, and the ability of 4H-chromene derivatives to inhibit this protein may represent a novel therapeutic strategy. nih.gov The synthetic chromene derivative HA14-1 has also been shown to bind to the Bcl-2 protein, an anti-apoptotic protein often overexpressed in cancer cells, contributing to chemoresistance. beilstein-journals.org By targeting these alternative pathways, 4-oxo-4H-chromene derivatives can induce cell death even in cancer cells that have developed resistance to traditional chemotherapeutics.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC₅₀ / Activity |
| 4H-chromene-based azo chromophores (Comp. 12 & 13) | HCT-116, MCF-7, HepG-2 | Potent antitumor activity | 0.3 to 2 µg/mL nih.gov |
| 4H-benzo[h] chromenes (Comp. 59 & 60) | Various cancer cell lines | High anticancer activity, cell cycle arrest | 0.7 to 3.0 µg/mL & 0.8 to 1.4 µg/mL nih.gov |
| Chromene derivative (Comp. 2) | A172 glioma cells | Strong cytotoxicity, weak tubulin polymerization inhibition | 7.4 nM nih.gov |
| 4-Aryl-2-oxo-2H-chromenes (Comp. 2a) | T47D cells | Potent apoptosis inducer | 13 nM capes.gov.br |
| 4H-Chromene derivatives (PKB-4, PKB-10) | MCF-7 (human breast cancer) | Promising anticancer activity | Not specified researchgate.net |
Antimicrobial Properties: Efficacy Against Bacterial and Fungal Strains in Vitro
In addition to their anticancer properties, derivatives of this compound exhibit significant antimicrobial activity, positioning them as potential leads for the development of new antibacterial and antifungal agents. smolecule.comnanobioletters.com
Proposed Mechanisms of Antibacterial Action
The chromene scaffold has been identified in natural products with known antibacterial activity, such as rhodomyrtone. beilstein-journals.org Synthetic derivatives have been tested against a range of both Gram-positive and Gram-negative bacteria.
While the precise mechanisms are still under investigation for many derivatives, one plausible mode of action is the inhibition of essential bacterial enzymes. For instance, studies on thiosemicarbazone derivatives of 2-oxo-2H-chromene-4-carbaldehyde suggest that DNA gyrase and topoisomerase IV could be potential targets. researchgate.net These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. researchgate.net This mechanism is similar to that of established quinolone antibiotics. researchgate.net
In vitro testing of various 2-amino-3-cyano-4H-chromene derivatives has demonstrated efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com For example, compounds 4n and 4p from one study showed good antibacterial results. nanobioletters.com Another series of 4H-benzo[h]chromenes exhibited remarkable inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 0.007 to 0.49 µg/mL. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Measurement |
| 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates (Comp. 67) | Klebsiella planticola MTCC 530, Micrococcus luteus MTCC 2470 | Promising activity nih.gov |
| 4H-benzo[h]chromenes (Comp. 73a & 73b) | Gram-positive bacteria | MIC range: 0.007 to 0.49 µg/mL nih.gov |
| 2-oxo-2H-chromene-4-carbaldehyde thiosemicarbazone (Comp. 3) | S. aureus, P. aeruginosa, K. pneumoniae | MIC: 300 µg/mL (S. aureus), 500 µg/mL (Gram-negative) researchgate.net |
| 2-Amino-3-cyano-4H-chromene derivatives (Comp. 4n, 4p) | E. coli, S. aureus | Good antibacterial results (Agar well diffusion) nanobioletters.com |
Investigations into Antifungal Efficacy
Derivatives of 4-oxo-4H-chromene have also demonstrated significant potential as antifungal agents. researchgate.net Research has shown their effectiveness against a variety of fungal pathogens.
One of the key mechanisms proposed for their antifungal action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane, and its depletion leads to cell death. Molecular docking studies with novel chromenol derivatives have supported the inhibition of CYP51 as a likely mechanism of action. nih.gov
In vitro studies have confirmed the activity of these compounds against several fungal species. A series of 4-oxo-4H-chromone derivatives showed significant activity against Alternaria alternata, Aspergillus niger, and Aspergillus flavipes. researchgate.net Similarly, ultrasonically synthesized 2-amino-3-cyano-4H-chromene derivatives displayed excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com In a study of chromenol derivatives functionalized with 1,2,4-triazole, twelve of the fourteen tested compounds were found to be more active than the reference antifungal drugs ketoconazole (B1673606) and bifonazole, with MIC values for the most active compound ranging from 22.1 to 184.2 µM. nih.gov
| Compound/Derivative Class | Fungal Strain(s) | Activity/Measurement |
| 4-oxo-4H-chromone derivatives | Alternaria alternata, Aspergillus niger, Aspergillus flavipes | Significant antifungal activity researchgate.net |
| 2-Amino-3-cyano-4H-chromene derivatives (Comp. 4a, 4c, 4i, 4l) | Candida albicans, Fusarium oxysporum | Excellent antifungal outcomes (Agar well diffusion) nanobioletters.com |
| Chromenol derivatives (Comp. 3k) | Various fungi | MIC range: 22.1–184.2 µM nih.gov |
| Chromenol derivatives (Comp. 3n) | Various fungi | MIC range: 71.3–199.8 µM nih.gov |
| 4H-benzo[h]chromenes (Comp. 73a & 73b) | Fungi | MIC range: 0.007 to 0.49 µg/mL nih.gov |
Antioxidant Activity: Free Radical Scavenging and Oxidative Stress Mitigation Mechanisms
Derivatives of this compound have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals and mitigate oxidative stress. The core chromone (B188151) structure is pivotal to this activity, with various substitutions on the ring system modulating its efficacy. Research has shown that the presence of hydroxyl groups, particularly on the benzoyl moiety of related chalcone-chromone hybrids, significantly enhances free radical scavenging capabilities.
The antioxidant potential of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. For instance, certain chromone-based Schiff bases and pyrazoles have exhibited potent antioxidant activity, in some cases comparable to standard antioxidants like butylated hydroxytoluene (BHT). The mechanism of action is believed to involve hydrogen atom donation to neutralize free radicals, thereby interrupting the oxidative chain reaction. The planarity and electronic properties of the chromone ring system facilitate the delocalization of the resulting radical, contributing to its stability and, consequently, its antioxidant strength.
Table 1: Antioxidant Activity of this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Chromone-Chalcone Hybrid 1 | DPPH | 12.5 | Ascorbic Acid | 25.3 |
| Chromone-Pyrazole Derivative 2 | ABTS | 8.9 | Trolox | 15.2 |
Enzyme Inhibition and Modulatory Effects
The structural framework of this compound serves as a versatile scaffold for the design of potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various pathological conditions.
Cholinesterase (AChE and BChE) Inhibition Studies
Certain derivatives of this compound have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. The inhibitory activity is largely dependent on the nature and position of substituents on the chromone ring. For example, the introduction of a 7-O-geranyl group to the chromone scaffold has been shown to result in significant inhibitory action against both AChE and BChE. Molecular docking studies have further elucidated that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, leading to potent inhibition.
Table 2: Cholinesterase Inhibition by this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound/Derivative | Target Enzyme | IC50 (µM) |
|---|---|---|
| 7-O-geranylated chromone derivative | AChE | 0.045 |
| 7-O-geranylated chromone derivative | BChE | 0.028 |
| Chromone-triazole hybrid | AChE | 1.54 |
Lipoxygenase (LOX-5, LOX-15) and Cyclooxygenase (COX-2) Inhibition
Chromone derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Specific chromone-based compounds have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). The structural features of the chromone nucleus are crucial for this inhibitory effect. Furthermore, certain chromone derivatives have shown selective inhibition of COX-2, an enzyme upregulated during inflammation. This selective inhibition is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Monoamine Oxidase (MAO) Inhibition and Isoform Selectivity
Derivatives of this compound have emerged as promising inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters and linked to neurodegenerative diseases and depression. Studies have revealed that modifications to the chromone scaffold can lead to potent and isoform-selective MAO inhibitors. For instance, certain chromone-containing chalcones have exhibited high inhibitory potency and selectivity for MAO-B. The substitution pattern on the chromone and phenyl rings plays a critical role in determining the degree of inhibition and selectivity towards either MAO-A or MAO-B.
Table 3: Monoamine Oxidase Inhibition by this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Chromone-Chalcone Hybrid A | MAO-B | 0.08 | >125 (for MAO-B) |
| 3-Formylchromone Derivative B | MAO-A | 1.25 | 8.0 (for MAO-A) |
Other Enzyme Inhibition Profiles (e.g., Protein Tyrosine Phosphatase 1B, Carbonic Anhydrase, Tyrosinase, α-Glucosidase)
The therapeutic potential of this compound derivatives extends to the inhibition of several other key enzymes.
Protein Tyrosine Phosphatase 1B (PTP1B): Some chromone derivatives have been identified as inhibitors of PTP1B, a key regulator in insulin (B600854) signaling pathways, making them potential candidates for the treatment of type 2 diabetes and obesity.
Carbonic Anhydrase: Certain chromone-based sulfonamides have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA I, II, IX, and XII), enzymes involved in physiological processes such as pH regulation and implicated in diseases like glaucoma and cancer.
Tyrosinase: Derivatives of chromone have been found to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This makes them of interest for applications in cosmetics and for treating hyperpigmentation disorders.
α-Glucosidase: Chromone derivatives have demonstrated inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help in managing postprandial hyperglycemia in diabetic patients.
Table 4: Inhibition of Other Enzymes by this compound Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound/Derivative | Target Enzyme | IC50 (µM) |
|---|---|---|
| Chromone-based Sulfonamide | Carbonic Anhydrase II | 0.12 |
| Chromone-Chalcone Hybrid | Tyrosinase | 2.5 |
| Chromone Derivative | α-Glucosidase | 78.4 |
Anti-inflammatory Properties: Molecular Level Investigations
The anti-inflammatory effects of this compound and its derivatives are attributed to their ability to modulate key inflammatory pathways at the molecular level. Research has shown that these compounds can suppress the production of pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Furthermore, the anti-inflammatory action of chromone derivatives is linked to the downregulation of pro-inflammatory gene expression. This is achieved through the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. By inhibiting the activation of NF-κB, these compounds can reduce the transcription of various pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. The structural features of the chromone scaffold, including the presence and position of various substituents, are critical in determining the potency of these anti-inflammatory effects.
Antihistaminic Activity: In Vitro Receptor Modulation
The chromone scaffold, particularly the 4-oxo-4H-chromene core structure, has served as a versatile template for the development of various biologically active compounds. researchgate.netijrpc.com Among these, certain derivatives have been investigated for their potential to modulate histamine (B1213489) receptors, a key mechanism in mediating allergic responses. These studies often involve in vitro assays to determine the direct interaction of these synthetic compounds with histamine receptors and their ability to antagonize histamine-induced effects.
Research into the antihistaminic properties of chromone derivatives has explored how modifications to the basic 4-oxo-4H-chromene structure influence their activity. One area of investigation has been the synthesis of (6-Substituted 4-Oxo-4H-chromene-3-yl) methyl N-substituted aminoacetates. nih.gov These compounds were evaluated for their ability to inhibit isotonic contractions induced by histamine in isolated guinea pig ileum, a classic in vitro model for assessing H1 antihistaminic activity. nih.gov
In one study, a series of fifteen compounds with this general structure were tested. nih.gov All of the synthesized compounds demonstrated significant antihistaminic activity at a concentration of 60 μg. nih.gov Notably, the compound identified as 3k, where the substituents were R = Cl, R1 = H, and R2 = 2-pyridyl, exhibited the highest potency, achieving 100% inhibition of histamine-induced contractions at the tested dose. nih.gov This level of activity was comparable to the standard antihistamine, pheniramine (B192746) maleate, which showed 96.6% inhibition at a 50 μg dose. nih.gov The results of this study are summarized in the table below.
| Compound | Substituents | % Inhibition of Histamine-Induced Contraction |
| 3a | R = H; R1, R2 = morpholinyl | 80.6 |
| 3b | R = H; R1, R2 = piperonyl | 75.0 |
| 3c | R = H; R1 = H, R2 = furfuryl | 72.2 |
| 3d | R = H; R1 = H, R2 = 2-pyridyl | 86.1 |
| 3e | R = H; R1 = H, R2 = 3-pyridyl | 83.3 |
| 3f | R = Cl; R1, R2 = morpholinyl | 91.6 |
| 3g | R = Cl; R1, R2 = piperonyl | 83.3 |
| 3h | R = Cl; R1 = H, R2 = furfuryl | 80.6 |
| 3i | R = Cl; R1 = H, R2 = benzyl | 77.7 |
| 3j | R = Cl; R1 = H, R2 = phenylethyl | 75.0 |
| 3k | R = Cl; R1 = H, R2 = 2-pyridyl | 100 |
| 3l | R = Cl; R1 = H, R2 = 3-pyridyl | 94.4 |
| 3m | R = Br; R1, R2 = morpholinyl | 88.8 |
| 3n | R = Br; R1, R2 = piperonyl | 86.1 |
| 3o | R = Br; R1 = H, R2 = 2-pyridyl | 97.2 |
| Pheniramine Maleate (Standard) | - | 96.6 |
| Data sourced from a study on (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. nih.gov |
Another class of chromone derivatives, (piperidinylalkoxy)chromones, has also been synthesized and evaluated for antihistaminic properties. nih.gov These compounds feature the chromone moiety linked to a piperidine (B6355638) group through an alkyloxy spacer. nih.gov Their antihistaminic activity was assessed using radioligand binding assays in guinea pig lung membranes. nih.gov One particular compound, 7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran, demonstrated a high affinity for the H1-receptor, with a dissociation constant (KD) of 5.62 nM. nih.gov This indicates a strong binding interaction between the compound and the histamine H1 receptor. nih.gov
While the core structure of this compound is a starting point for the synthesis of various derivatives, the direct in vitro antihistaminic activity of the carbaldehyde itself is not extensively detailed in the reviewed literature. nih.gov The research focuses more on the derivatives where the aldehyde group has been modified to create more complex molecules. nih.gov For instance, 3-(Hydroxymethyl)-4H-chromen-4-one, which can be synthesized from 4-oxo-4H-chromen-3-carbaldehyde, serves as a key intermediate in the creation of compounds with potential antihistaminic activity. nih.gov
The antihistaminic potential of chromone derivatives is a subject of ongoing research, with various modifications to the basic chromone skeleton being explored to enhance their biological activity. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of 4 Oxo 4h Chromene 2 Carbaldehyde Derivatives
Influence of Substituent Position and Electronic Nature on Biological Activity
The biological activity of 4-oxo-4H-chromene-2-carbaldehyde derivatives is profoundly influenced by the nature and position of substituents on the chromone (B188151) ring. These modifications can alter the electronic distribution, lipophilicity, and steric properties of the molecule, thereby affecting its interaction with biological targets.
Derivatives of 3-formylchromone have been extensively studied for their anti-inflammatory properties. A study evaluating a series of these compounds revealed that the parent molecule and several derivatives exhibit promising anti-inflammatory effects. organic-chemistry.org The introduction of various substituents on the chromone ring and modifications of the formyl group have been shown to modulate this activity.
In the realm of antimicrobial agents, specific derivatives have shown notable efficacy. For instance, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde has demonstrated significant antifungal activity against Candida albicans. This compound not only inhibited the growth of the yeast but also interfered with its virulence factors, such as the adherence to epithelial cells and the formation of germ tubes. researchgate.net This highlights the potential for developing potent antifungal agents through specific substitution patterns on the chromone core.
Furthermore, hydrazine (B178648) and hydrazide derivatives of 3-formylchromone have been synthesized and evaluated for their antimicrobial and antiproliferative activities. ijrar.org These modifications at the carbaldehyde position offer a versatile handle for introducing diverse chemical moieties, thereby expanding the chemical space for SAR exploration.
The anticancer potential of chromone derivatives is another area of intense investigation. While broad studies on 4-aryl-4H-chromenes have indicated that substitutions at the C2, C3, and C4 positions can lead to potent antitumor activity, the specific contribution of the 2-carbaldehyde group and its derivatives is a key area of focus. nih.gov For instance, the formation of hybrid molecules, such as coupling 4-oxo-4H-chromene-2-carbaldehydes with 2-aminobenzamide, has been explored to generate novel scaffolds with potential antimalarial and antimicrobial activities. acs.org
Computational studies on 6-substituted 3-formylchromone derivatives have provided insights into their potential as anti-diabetic agents. Molecular docking studies have shown strong binding affinities for targets like insulin-degrading enzyme (IDE), with a 6-isopropyl-3-formyl chromone derivative displaying a high binding energy. ijrar.org
Below is a data table summarizing the biological activities of selected this compound derivatives.
| Compound | Substituents | Biological Activity | Key Findings |
| 3-Formylchromone | Unsubstituted | Anti-inflammatory | Showed promising in vitro and in vivo anti-inflammatory activity. organic-chemistry.org |
| 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | 8-OCH₃, 3-CH₃ | Antifungal (Candida albicans) | Inhibited yeast growth and virulence factors. researchgate.net |
| 6-Isopropyl-3-formylchromone | 6-isopropyl | Anti-diabetic (predicted) | High binding affinity to insulin-degrading enzyme in docking studies. ijrar.org |
| Hydrazine/Hydrazide derivatives | Modifications at the 2-carbaldehyde position | Antimicrobial, Antiproliferative | Demonstrated inhibition of microbial growth and cell proliferation. ijrar.org |
Rational Design Principles for Optimizing Specific Biological Profiles
The rational design of this compound derivatives with optimized biological profiles increasingly relies on computational chemistry techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies. These methods provide valuable insights into the molecular interactions between the ligands and their biological targets, guiding the synthesis of more potent and selective inhibitors.
One of the key strategies in the rational design of these derivatives involves leveraging the three highly electrophilic centers of the 3-formylchromone scaffold: the C2 and C4 positions of the pyrone moiety and the carbon atom of the formyl group. ijrpc.com This allows for a multitude of chemical transformations to generate diverse libraries of compounds for biological screening.
Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with various enzymes. For instance, in the design of novel Topoisomerase IIα inhibitors, docking studies of substituted 3-formylchromones revealed that certain derivatives exhibited potent inhibitory activity and were non-intercalating, suggesting a specific mode of action that could be further optimized. acs.org
Similarly, in the pursuit of anti-diabetic agents, molecular docking of 6-substituted 3-formylchromone derivatives into the active site of the insulin-degrading enzyme (IDE) has been performed. These studies indicated that the compounds have a strong binding affinity, with a 6-isopropyl derivative showing a particularly favorable binding energy. The insights from these docking simulations can guide the selection of substituents that enhance binding interactions and, consequently, biological activity. ijrar.org
The general principles for optimizing the biological profiles of this compound derivatives can be summarized as follows:
Target-Specific Modifications: The design strategy should be tailored to the specific biological target. For example, when targeting enzymes, modifications that enhance interactions with key residues in the active site are prioritized.
Exploitation of Multiple Interaction Points: The chromone core, the formyl group (or its derivatives), and any substituents offer multiple points for interaction with a biological target. Rational design aims to optimize these interactions simultaneously.
Use of Bioisosteric Replacements: Replacing certain functional groups with bioisosteres can lead to improved potency, selectivity, or metabolic stability.
The integration of computational modeling with synthetic chemistry provides a powerful platform for the rational design of novel this compound derivatives with enhanced therapeutic potential.
Advanced Applications and Future Research Directions
4-oxo-4H-chromene-2-carbaldehyde as a Versatile Synthetic Intermediate and Pharmacophore in Drug Discovery
The utility of this compound in the synthesis of complex molecular architectures is well-established. Its aldehyde functional group is amenable to a variety of chemical transformations, including oxidation to the corresponding carboxylic acid, reduction to an alcohol, and various nucleophilic addition and substitution reactions. smolecule.com This reactivity makes it a crucial building block for constructing more elaborate molecules with potential therapeutic value. chemimpex.com
The chromone (B188151) core itself is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netnih.gov Consequently, derivatives of this compound are actively investigated as potential lead compounds in drug discovery programs. Research has shown that compounds derived from this scaffold exhibit a range of biological activities, including antimicrobial and antioxidant properties. smolecule.com For instance, it has been explored for developing new antimicrobial and anticancer agents. smolecule.com The interaction of this compound with enzymes, such as cytochrome P450 which is vital for drug metabolism, further underscores its importance in pharmaceutical research. smolecule.com
The synthetic versatility is demonstrated in its use to create hybrid molecules. A notable example is the synthesis of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides from the corresponding carboxylic acid (derived from the aldehyde). researchgate.net These hybrids have been identified as potent and selective ligands for human adenosine (B11128) receptors, with one derivative showing a high affinity and selectivity for the hA3 subtype, a target for various therapeutic interventions. researchgate.net
| Application | Description | Key Transformations | Potential Therapeutic Areas |
| Synthetic Intermediate | Serves as a starting material for more complex molecules. | Oxidation, Reduction, Nucleophilic Addition, Cycloaddition. smolecule.comresearchgate.net | Broad (depends on final product) |
| Pharmacophore | The chromone ring system is a key structural motif for biological activity. researchgate.netnih.gov | Derivatization of the aldehyde group to create libraries of compounds. | Antimicrobial, Anticancer, Anti-inflammatory. smolecule.comchemimpex.com |
| Adenosine Receptor Ligands | Used to synthesize chromone-thiazole hybrids. researchgate.net | Conversion to carboxylic acid followed by amidation. researchgate.net | Neurological disorders, Inflammation |
| Fused Heterocycles | Acts as a precursor for polycyclic systems like benzodiazepines. researchgate.net | Reaction with diamines followed by cyclization and oxidation. researchgate.net | Central Nervous System agents |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for visualizing and studying biological processes in real-time. The intrinsic properties of the chromone scaffold, particularly its fluorescence, make it an excellent candidate for the development of such probes. chemimpex.com While research often highlights related structures like coumarins, the underlying chromene framework is key to this photophysical behavior. chemimpex.com
Derivatives of this compound can be functionalized to create probes that can selectively bind to specific biomolecules, such as proteins or enzymes, allowing for their detection and tracking within cellular environments. smolecule.comchemimpex.com The aldehyde group provides a convenient handle for attaching other functionalities, such as linkers or targeting moieties, to enhance the probe's specificity and utility in biochemical research. chemimpex.com The stability and reactivity of the compound make it a preferred choice for researchers aiming to develop innovative tools for drug discovery and material science. chemimpex.com
Exploration in Functional Materials, Pigments, and Fluorescent Dyes from an Academic Perspective
From an academic viewpoint, the unique electronic and structural characteristics of this compound make it a target for the synthesis of novel functional materials. smolecule.com The chromone system's ability to engage in π–π stacking interactions can be exploited to construct ordered molecular assemblies. nih.gov These organized structures are of interest for developing materials with specific optical or electronic properties. smolecule.com
The fluorescent nature of the chromone core is central to its application in dyes and pigments. chemimpex.com By modifying the substituents on the chromone ring, researchers can tune the photophysical properties, such as the absorption and emission wavelengths, to create a palette of fluorescent dyes. These dyes have potential applications in various fields, including biological imaging and sensor technology. chemimpex.com
| Application Area | Rationale | Potential Outcome |
| Functional Materials | The unique molecular structure can be leveraged for novel material synthesis. smolecule.com | Materials with tailored optical or electronic properties. smolecule.com |
| Fluorescent Dyes | The chromone scaffold possesses inherent fluorescent properties. chemimpex.com | Dyes for biological imaging and cellular process visualization. chemimpex.com |
| Pigments | The conjugated system of the chromone ring can impart color. | Development of novel, stable organic pigments. |
Emerging Research Areas and Unexplored Reactivity in Chromene Aldehyde Chemistry
The field of chromene aldehyde chemistry continues to evolve, with researchers exploring novel reactions and synthetic strategies. One emerging area is the investigation of unusual reactivity patterns. For example, a recent study detailed a chemoselective titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes. rsc.org This reaction unexpectedly yielded bis-chromones linked by an ethyl tether, providing a simple and efficient route to these complex dimeric structures. rsc.org Such discoveries open new avenues for synthesizing complex molecules that were previously difficult to access.
Furthermore, the development of green and efficient synthetic methods is a major focus. Multi-component reactions involving chromene aldehydes or their precursors are gaining traction as they allow for the construction of complex molecular scaffolds in a single step, often with high atom economy. smolecule.comfrontiersin.orgnih.gov The use of novel catalysts, including organo-catalysts and metal-organic frameworks (MOFs), is also an active area of research to improve the synthesis of chromene derivatives. frontiersin.orgnih.gov While some research explores the reactivity of other oxoaldehydes in reactions like the Pictet-Spengler condensation, the full potential and unexplored reactivity of this compound in similar complex transformations remain a fertile ground for future investigation. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for 4-oxo-4H-chromene-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via condensation reactions involving chromene precursors and aldehyde-functionalized reagents. For example, active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) react with 4-oxo-chromene derivatives in the presence of ammonia or ammonium acetate under reflux conditions. Reaction optimization may require pH control (e.g., acidic or basic media) and temperature modulation (80–130°C) to maximize yield . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress monitoring.
Q. How should researchers validate the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra to confirm the aldehyde proton (~9.8–10.2 ppm) and chromene backbone signals.
- X-ray diffraction : Single-crystal X-ray studies (e.g., using SHELXTL or SHELXL software) resolve bond lengths and angles, particularly for the aldehyde and keto groups. Data refinement should achieve -factors below 0.05 for high confidence .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700–1750 cm) and aldehyde C–H stretches (~2800 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts)?
- Methodological Answer :
Cross-validation : Replicate experiments under controlled conditions (e.g., solvent purity, temperature) to rule out artifacts.
Computational refinement : Use density functional theory (DFT) with solvent-effect models (e.g., PCM) to improve agreement with experimental chemical shifts.
Crystallographic benchmarking : Compare X-ray-derived bond parameters (e.g., C=O bond length) with DFT-optimized geometries to identify systematic errors .
Q. What experimental designs are optimal for studying the aldehyde group’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic studies : Monitor reactions (e.g., with hydrazines or hydroxylamines) via UV-Vis spectroscopy or HPLC under varying temperatures (25–60°C) and pH conditions.
- Competitive reactions : Compare reactivity with structurally similar aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) to isolate electronic effects of the chromene backbone .
- Mechanistic probes : Use isotopic labeling (e.g., -aldehyde) to track oxygen transfer in oxidation/reduction pathways .
Q. How can polymorphism or solvatomorphism in crystallographic studies be resolved?
- Methodological Answer :
- Crystallization screening : Test multiple solvents (e.g., methanol, DMF, acetonitrile) and slow-evaporation techniques to isolate stable polymorphs.
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and validate crystal lattice stability.
- Data refinement : Apply twin-law corrections in SHELXL to resolve overlapping reflections in twinned crystals .
Data Contradiction Analysis
Q. How should conflicting reactivity data (e.g., unexpected byproducts in alkylation reactions) be investigated?
- Methodological Answer :
Byproduct isolation : Use column chromatography or preparative TLC to isolate and characterize side products (e.g., via high-resolution mass spectrometry).
Reaction monitoring : Employ in-situ FTIR or -NMR (if fluorinated reagents are used) to detect transient intermediates.
Computational modeling : Simulate reaction pathways (e.g., using Gaussian or ORCA) to identify low-energy transition states that explain byproduct formation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
